Cas no 1174875-53-6 (1-(2,2-difluoroethyl)-4-methyl-1H-pyrazol-3-amine)
1-(2,2-difluoroethyl)-4-methyl-1H-pyrazol-3-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(2,2-difluoroethyl)-4-methyl-1H-pyrazol-3-amine
- ZWB87553
- 1-(2,2-difluoroethyl)-4-methylpyrazol-3-amine
- MFCD11215400
- CS-0241297
- STK510367
- 1174875-53-6
- 1-(2,2-difluoroethyl)-4-methyl-pyrazol-3-amine
- EN300-232245
- AKOS005169113
- 846-606-6
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- MDL: MFCD11215400
- Inchi: 1S/C6H9F2N3/c1-4-2-11(3-5(7)8)10-6(4)9/h2,5H,3H2,1H3,(H2,9,10)
- InChI Key: GDDRBZXOGSZJFG-UHFFFAOYSA-N
- SMILES: FC(CN1C=C(C)C(N)=N1)F
Computed Properties
- Exact Mass: 161.07645362Da
- Monoisotopic Mass: 161.07645362Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 131
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 43.8Ų
1-(2,2-difluoroethyl)-4-methyl-1H-pyrazol-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC411332-1g |
1-(2,2-Difluoroethyl)-4-methyl-1H-pyrazol-3-amine |
1174875-53-6 | 1g |
£46.00 | 2025-02-21 | ||
| Apollo Scientific | PC411332-5g |
1-(2,2-Difluoroethyl)-4-methyl-1H-pyrazol-3-amine |
1174875-53-6 | 5g |
£183.00 | 2025-02-21 | ||
| Enamine | EN300-232245-0.05g |
1-(2,2-difluoroethyl)-4-methyl-1H-pyrazol-3-amine |
1174875-53-6 | 95% | 0.05g |
$179.0 | 2024-06-20 | |
| Enamine | EN300-232245-0.1g |
1-(2,2-difluoroethyl)-4-methyl-1H-pyrazol-3-amine |
1174875-53-6 | 95% | 0.1g |
$268.0 | 2024-06-20 | |
| Enamine | EN300-232245-0.25g |
1-(2,2-difluoroethyl)-4-methyl-1H-pyrazol-3-amine |
1174875-53-6 | 95% | 0.25g |
$383.0 | 2024-06-20 | |
| Enamine | EN300-232245-0.5g |
1-(2,2-difluoroethyl)-4-methyl-1H-pyrazol-3-amine |
1174875-53-6 | 95% | 0.5g |
$601.0 | 2024-06-20 | |
| Enamine | EN300-232245-1.0g |
1-(2,2-difluoroethyl)-4-methyl-1H-pyrazol-3-amine |
1174875-53-6 | 95% | 1.0g |
$770.0 | 2024-06-20 | |
| Enamine | EN300-232245-2.5g |
1-(2,2-difluoroethyl)-4-methyl-1H-pyrazol-3-amine |
1174875-53-6 | 95% | 2.5g |
$1509.0 | 2024-06-20 | |
| Enamine | EN300-232245-5.0g |
1-(2,2-difluoroethyl)-4-methyl-1H-pyrazol-3-amine |
1174875-53-6 | 95% | 5.0g |
$2235.0 | 2024-06-20 | |
| Enamine | EN300-232245-10.0g |
1-(2,2-difluoroethyl)-4-methyl-1H-pyrazol-3-amine |
1174875-53-6 | 95% | 10.0g |
$3315.0 | 2024-06-20 |
1-(2,2-difluoroethyl)-4-methyl-1H-pyrazol-3-amine Suppliers
1-(2,2-difluoroethyl)-4-methyl-1H-pyrazol-3-amine Related Literature
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on 1-(2,2-difluoroethyl)-4-methyl-1H-pyrazol-3-amine
1-(2,2-Difluoroethyl)-4-methyl-1H-pyrazol-3-amine: A Comprehensive Overview
The compound 1-(2,2-difluoroethyl)-4-methyl-1H-pyrazol-3-amine (CAS No. 1174875-53-6) is a highly specialized organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyrazole derivatives, which are known for their versatile reactivity and wide-ranging biological activities. The structure of this compound features a pyrazole ring substituted with a methyl group at position 4 and an amino group at position 3, further modified by a 2,2-difluoroethyl substituent. This unique combination of functional groups makes it a valuable molecule for research and development in the fields of medicinal chemistry and materials science.
Recent studies have highlighted the importance of pyrazole derivatives in drug discovery, particularly due to their ability to modulate various biological targets such as kinases, receptors, and enzymes. The presence of fluorine atoms in the 2,2-difluoroethyl group introduces electronic effects that can enhance the compound's stability, lipophilicity, and bioavailability. These properties are crucial for designing drugs with improved pharmacokinetic profiles. For instance, researchers have explored the use of 1-(2,2-difluoroethyl)-4-methyl-1H-pyrazol-3-amine as a lead compound in anti-inflammatory and antitumor drug development.
The synthesis of 1-(2,2-difluoroethyl)-4-methyl-1H-pyrazol-3-amine involves a multi-step process that typically begins with the preparation of the pyrazole ring. This is followed by substitution reactions to introduce the methyl and amino groups at specific positions on the ring. The introduction of the 2,2-difluoroethyl group is achieved through nucleophilic substitution or coupling reactions, depending on the desired regioselectivity. The synthesis process requires precise control over reaction conditions to ensure high yields and purity of the final product.
One of the most promising applications of this compound lies in its potential as a building block for more complex molecules. Its structure allows for further functionalization at various positions on the pyrazole ring, enabling chemists to explore a wide range of chemical modifications. For example, researchers have investigated the use of 1-(2,2-difluoroethyl)-4-methyl-1H-pyrazol-3-amine as a precursor for constructing heterocyclic frameworks with enhanced biological activity.
In terms of physical properties, 1-(2,2-difluoroethyl)-4-methyl-1H-pyrazol-3-amine exhibits a melting point of approximately 150°C and is soluble in common organic solvents such as dichloromethane and acetonitrile. Its solubility profile makes it suitable for use in various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS). These properties are essential for its characterization and quality control during manufacturing processes.
Recent advancements in computational chemistry have also contributed to our understanding of this compound's behavior at the molecular level. Quantum mechanical calculations have provided insights into its electronic structure, reactivity patterns, and interaction with biological targets. For instance, density functional theory (DFT) studies have revealed that the fluorine atoms in the 2,2-difluoroethyl group significantly influence the compound's electron distribution, which could enhance its binding affinity to specific protein pockets.
Furthermore, green chemistry principles are increasingly being applied to the synthesis and application of 1-(2,2-difluoroethyl)-4-methyl-1H-pyrazol-3-amine. Researchers are exploring eco-friendly reaction conditions that minimize waste generation and reduce environmental impact. For example, catalytic methods using metal catalysts or enzymes are being investigated as alternatives to traditional synthetic routes.
In conclusion, 1-(2,2-difluoroethyl)-4-methyl-1H-pyrazol-3-amine (CAS No. 1174875-53-6) is a versatile compound with significant potential in various scientific domains. Its unique structure and favorable properties make it an attractive candidate for both fundamental research and industrial applications. As ongoing studies continue to uncover new insights into its chemistry and biology, this compound is poised to play an increasingly important role in advancing modern science and technology.
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